(2R)-2-(methoxymethyl)azetidine

Description

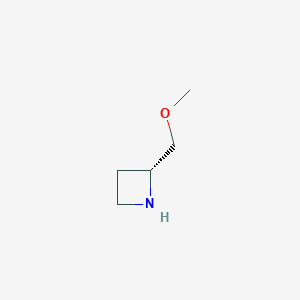

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRCXZBQRIAHFW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (2R)-2-(methoxymethyl)azetidine: A Chiral Building Block for Modern Drug Discovery

Executive Summary

The quest for novel therapeutic agents with improved pharmacological profiles has led medicinal chemists to explore beyond flat, aromatic structures towards more three-dimensional molecular architectures. Saturated heterocycles have emerged as pivotal components in this endeavor, with the four-membered azetidine ring gaining significant popularity for its unique conformational constraints and metabolic stability. This guide provides an in-depth technical overview of (2R)-2-(methoxymethyl)azetidine , a chiral building block of increasing importance. We will delve into its physicochemical properties, spectroscopic signature, a robust synthetic strategy, and its application as a strategic tool in contemporary drug design, particularly in the field of targeted protein degradation.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring is the smallest nitrogen-containing saturated heterocycle that possesses a favorable balance of ring strain and chemical stability.[1][2] Unlike the more labile aziridine ring, azetidines are generally stable under a wide range of synthetic conditions, yet their inherent strain energy of approximately 25.4 kcal/mol can be harnessed for unique chemical transformations.[2][3]

Incorporating an azetidine moiety into a drug candidate can confer several advantages:

-

Improved Metabolic Stability: The strained ring can be less susceptible to metabolic enzymes compared to larger, more flexible aliphatic amines.[1]

-

Enhanced Solubility: As a polar, hydrogen-bond accepting scaffold, it often improves aqueous solubility.

-

Conformational Rigidity: The ring's rigidity reduces the entropic penalty of binding to a biological target, potentially increasing potency.[1]

-

Novelty and 3D Vector Space: It provides a well-defined three-dimensional exit vector from a core scaffold, allowing for precise exploration of binding pockets.

This compound leverages these benefits while introducing a specific stereocenter and a methoxymethyl group, providing an additional handle for modulating physicochemical properties.[1]

Physicochemical and Structural Properties

This compound is a chiral secondary amine valued for its precise stereochemical configuration. Its structural and computed properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 935668-82-9 | [4] |

| Molecular Formula | C₅H₁₁NO | [4][5] |

| Molecular Weight | 101.15 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid (Typical) | |

| SMILES | CO C[C@H]1CCN1 | [4] |

| XLogP3-AA | -0.2 | [5] |

| Topological Polar Surface Area | 21.3 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

Spectroscopic Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of a chiral building block is paramount. A researcher receiving a sample of this compound should perform a full suite of spectroscopic analyses. The expected data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment & Rationale |

| ¹H | ~3.4 - 3.6 | m | 1H | H2 : The proton on the chiral carbon, coupled to protons on C3 and the CH₂O group. Its position is downfield due to the adjacent N and O atoms. |

| ¹H | ~3.3 - 3.4 | m | 2H | CH₂O : Methylene protons adjacent to the ether oxygen. Diastereotopic due to the chiral center, may appear as a complex multiplet. |

| ¹H | ~3.3 | s | 3H | OCH₃ : Singlet for the three equivalent methoxy protons. A sharp, reliable diagnostic peak. |

| ¹H | ~3.0 - 3.2 | m | 2H | H4 : Protons on the carbon adjacent to the nitrogen (C4). |

| ¹H | ~2.0 - 2.2 | m | 2H | H3 : Protons on the carbon at the 3-position of the ring. |

| ¹H | ~1.8 (broad) | s (br) | 1H | NH : The secondary amine proton. Signal may be broad and its position can vary with solvent and concentration. |

| ¹³C | ~65 - 75 | CH | - | C2 : Chiral carbon, shifted downfield by both N and the CH₂O group. |

| ¹³C | ~70 - 75 | CH₂ | - | CH₂O : Carbon of the methylene group adjacent to the ether oxygen. |

| ¹³C | ~58 - 60 | CH₃ | - | OCH₃ : Carbon of the methoxy group. |

| ¹³C | ~45 - 55 | CH₂ | - | C4 : Carbon adjacent to the nitrogen. |

| ¹³C | ~20 - 30 | CH₂ | - | C3 : The remaining ring carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

-

3350-3250 cm⁻¹ (broad): N-H stretch of the secondary amine.

-

2950-2800 cm⁻¹ (strong): C-H stretches from sp³ hybridized carbons.

-

1120-1080 cm⁻¹ (strong): C-O stretch from the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation data.

-

Electrospray Ionization (ESI+): Expected [M+H]⁺ ion at m/z = 102.10.

Synthesis and Chemical Reactivity

The enantioselective synthesis of 2-substituted azetidines is a non-trivial challenge due to the thermodynamics of forming a strained four-membered ring.[6][7] A robust strategy involves the intramolecular cyclization of a chiral precursor where the stereocenter is set early. A plausible and efficient route can be designed starting from commercially available (R)-epichlorohydrin.

Proposed Synthetic Workflow

This strategy involves two key steps: 1) Nucleophilic opening of the chiral epoxide with a suitable amine, followed by 2) Base-induced intramolecular cyclization to form the azetidine ring. This approach is advantageous as the chirality is sourced from an inexpensive starting material.

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Illustrative)

Expertise & Causality: The following protocol is designed for robustness. The initial epoxide opening is performed under mild conditions to preserve stereochemistry. The cyclization is a two-stage process where initial protonation is followed by a strong base at elevated temperature to drive the sterically demanding 4-exo-tet cyclization. The final methylation is a standard Williamson ether synthesis.

Step 1: Synthesis of (R)-1-(methylamino)-3-chloropropan-2-ol

-

To a solution of (R)-epichlorohydrin (1.0 eq) in ethanol at 0 °C, add aqueous methylamine (40% w/w, 1.2 eq) dropwise.

-

Rationale: Using a slight excess of the amine nucleophile ensures complete consumption of the epoxide. The reaction is run at low temperature to control the exotherm.

-

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor by TLC or LC-MS for the disappearance of epichlorohydrin.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product is often used directly in the next step.

Step 2: Synthesis of (2R)-2-(hydroxymethyl)azetidine

-

Dissolve the crude amino alcohol from Step 1 in water and add concentrated sulfuric acid (1.0 eq) dropwise at 0 °C.

-

Rationale: The acid protonates the amine, preventing side reactions.

-

-

Heat the solution to 120-140 °C while distilling off water.

-

Cool the mixture and slowly add a concentrated aqueous solution of sodium hydroxide (3.0 eq).

-

Rationale: A strong base is required to deprotonate the alcohol, which then acts as the nucleophile for the intramolecular cyclization, displacing the chloride. Heat is required to overcome the activation energy for ring formation.

-

-

Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude azetidinemethanol.

Step 3: Synthesis of this compound

-

Dissolve the crude (2R)-2-(hydroxymethyl)azetidine from Step 2 in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the alcohol to form the corresponding alkoxide.

-

-

Stir for 30 minutes, then add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the final product by flash column chromatography or distillation to yield this compound.

Chemical Reactivity

The primary reactive site is the secondary amine (pKa ~11). It readily undergoes standard amine chemistry:

-

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.

-

N-Alkylation/Arylation: Reaction with alkyl halides or participation in Buchwald-Hartwig amination to connect the azetidine to other molecular scaffolds.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines.

Applications in Drug Development: The PROTAC Revolution

While a valuable building block in general medicinal chemistry, this compound has found a niche application in the design of Proteolysis-Targeting Chimeras (PROTACs) .[8][9]

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.[10] They consist of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for allowing the formation of a productive ternary complex between the target protein and the E3 ligase, which leads to ubiquitination and subsequent degradation of the target.[11]

Caption: Role of linkers in forming a PROTAC ternary complex.

This compound is an ideal component for PROTAC linkers because:

-

Rigidity and Defined Exit Vector: It provides a conformationally restricted linker element, which can help pre-organize the two ends of the PROTAC for optimal ternary complex formation.

-

Solubility Enhancement: The polar nature of the azetidine and the ether functionality can help mitigate the often-poor solubility of complex, "greasy" PROTAC molecules.

-

Synthetic Handle: The secondary amine provides a straightforward attachment point for chain extension during linker synthesis.

Conclusion

This compound is more than just another heterocyclic building block. It is a precision tool for the modern medicinal chemist, offering a unique combination of stereochemical definition, conformational rigidity, and favorable physicochemical properties. Its utility in constructing sophisticated molecular architectures, particularly as a linker component in the rapidly advancing field of targeted protein degradation, underscores its value. Understanding its synthesis, reactivity, and strategic application allows researchers to fully leverage its potential in the design of next-generation therapeutics.

References

- 1. (S)-2-(Methoxymethyl)azetidine [myskinrecipes.com]

- 2. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]

- 9. PROTAC 2.0: Expanding the frontiers of targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

The Synthetic Alchemist's Guide to Chiral 2-Substituted Azetidines: A Technical Whitepaper

Introduction: The Rising Prominence of a Strained Scaffold

In the landscape of modern medicinal chemistry and drug development, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts.[1][2][3] Its inherent ring strain, once a deterrent, is now recognized as a key feature, bestowing unique conformational rigidity and metabolic stability upon parent molecules.[2][3][4] Specifically, chiral 2-substituted azetidines are privileged structural motifs found in a range of biologically active compounds and serve as versatile building blocks in asymmetric synthesis.[1][3][5] Their synthesis, however, presents a significant challenge due to this same ring strain, demanding carefully orchestrated chemical strategies to achieve high yields and stereocontrol.[3][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for synthesizing enantiomerically enriched 2-substituted azetidines. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings, the rationale behind experimental design, and the practical applications of these powerful synthetic methodologies.

Core Synthetic Strategies: A Multi-pronged Approach

The construction of the chiral 2-substituted azetidine framework is not a one-size-fits-all endeavor. The optimal strategy is dictated by the desired substitution pattern, available starting materials, and required level of stereochemical purity. Herein, we explore the most robust and innovative approaches, from classical cyclizations to modern catalytic asymmetric transformations.

Intramolecular Cyclization: Forging the Ring from Within

The most direct conceptual approach to the azetidine core is the intramolecular cyclization of a linear precursor, typically involving the formation of a C-N bond. This strategy relies on the precise positioning of a nucleophilic nitrogen and an electrophilic carbon within a three-carbon chain.

a) Nucleophilic Substitution of γ-Haloamines:

A foundational method involves the intramolecular SN2 reaction of a γ-amino halide or a related substrate with a suitable leaving group. The stereocenter at the 2-position is often established beforehand, for instance, from the chiral pool of amino acids. The key to success lies in managing the kinetics to favor the 4-exo-tet cyclization over competing intermolecular reactions or elimination.

A significant advancement in this area utilizes chiral tert-butanesulfinamides as auxiliaries to direct the stereoselective synthesis.[6] This approach, developed by Voss and co-workers, involves a Reformatsky reaction followed by reduction and a subsequent Mitsunobu-type cyclization.[6] More recently, a general and scalable method using chiral tert-butanesulfinamides has been developed, proceeding via a 4-exo-tet cyclization of N-(3-chloro-1-substituted-propyl)-tert-butanesulfinamides under basic conditions.[7]

Workflow for Sulfinamide-Directed Azetidine Synthesis

Caption: Sulfinamide-directed synthesis of chiral azetidines.

b) Radical Cyclization of Ynamides:

A novel and powerful approach involves the photoinduced, copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides.[8] This method allows for the construction of C2-alkylidene azetidines with high efficiency and excellent functional group tolerance. The starting ynamides are readily prepared from amino acid-derived amino alcohols, making this route particularly suitable for generating chiral, non-racemic products.[8] The exocyclic double bond introduced via this method serves as a versatile handle for subsequent functionalization, such as hydrogenation to cis-2-substituted azetidines with high diastereoselectivity.[8]

Catalytic Asymmetric Synthesis: The Modern Frontier

Direct catalytic enantioselective methods represent the pinnacle of efficiency, constructing the chiral azetidine core from achiral precursors in a single step. These reactions often rely on sophisticated chiral ligands complexed to transition metals.

Copper-Catalyzed Boryl Allylation of Azetines:

A landmark development is the highly enantioselective difunctionalization of 2-substituted azetines, which are unsaturated precursors to azetidines.[9] This method, reported by Sun and Zhu, employs a copper/bisphosphine catalyst to install both a boryl and an allyl group across the C=C bond of the azetine.[9] This reaction constructs two new stereogenic centers at the C2 and C3 positions simultaneously with high diastereo- and enantioselectivity.[9][10] The reaction conditions are mild and tolerate a wide array of functional groups. The resulting boryl and allyl functionalities are highly versatile, enabling straightforward conversion into a diverse library of previously inaccessible chiral azetidines.[9]

Table 1: Scope of the Asymmetric Boryl Allylation of Azetines [9]

| Entry | Azetine Substituent (R¹) | Allyl Phosphate Substituent (R²) | Yield (%) | dr (cis:trans) | ee (%) |

| 1 | Phenyl | Phenyl | 95 | >20:1 | 98 |

| 2 | 4-MeO-Ph | 4-CF₃-Ph | 93 | >20:1 | 97 |

| 3 | 2-Naphthyl | 2-Thienyl | 91 | >20:1 | 96 |

| 4 | Cyclohexyl | Phenyl | 85 | >20:1 | 95 |

| 5 | Phenyl | Vinyl | 88 | >20:1 | 94 |

Diastereoselective Alkylation: Building upon a Chiral Scaffold

An alternative to creating the ring and the C2-stereocenter simultaneously is to introduce the C2-substituent onto a pre-formed chiral azetidine scaffold. This is effectively achieved through the diastereoselective α-alkylation of azetidine-2-carbonitriles.

In this methodology, a chiral auxiliary, such as (S)-1-phenylethylamine, is incorporated into the azetidine nitrogen.[11][12] The N-borane complex of the resulting azetidine-2-carbonitrile can then be deprotonated at the C2 position with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate.[11][13] This enolate reacts with various electrophiles (e.g., benzyl bromide) in a highly diastereoselective manner.[11][13] The chiral auxiliary can then be removed to furnish the optically active 2,2-disubstituted azetidine. This method provides excellent control over the stereochemistry at the newly formed quaternary center.[13]

Mechanism of Diastereoselective α-Alkylation

Caption: Diastereoselective α-alkylation pathway.

The [2+2] Photocycloaddition Route: Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical pathway to the azetidine core.[14] While challenges such as competing side reactions have historically limited its application, recent advances have enhanced its utility.[14] The reaction can be rendered enantioselective by using chiral sensitizers or by employing substrates with inherent chirality. For instance, atroposelective [2+2] photocycloaddition using chiral enamides as the alkene component has been shown to produce chiral azetidines with good enantioselectivity.[14] This approach capitalizes on the excited-state reactivity of the alkene, accessed via triplet sensitization.[14]

Experimental Protocols: From Theory to Practice

A hallmark of a trustworthy guide is the inclusion of actionable, validated protocols. Below is a representative procedure for the synthesis of a chiral 2-substituted azetidine derivative using the diastereoselective alkylation approach.

Protocol: Diastereoselective Synthesis of (2S,1'S)-1-(1'-(4''-methoxyphenyl)ethyl)-2-benzylazetidine-2-carbonitrile [11][13]

Materials:

-

Diastereomerically pure borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add the borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex (1.0 eq).

-

Dissolve the complex in anhydrous THF (to a concentration of approx. 0.1 M) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.2 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add benzyl bromide (1.3 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the α-benzylated product.

Expected Outcome: The reaction typically produces the desired (2S,1'S)-diastereomer in good yield (e.g., ~72%) with high diastereoselectivity.[13]

Conclusion and Future Outlook

The synthesis of chiral 2-substituted azetidines has matured into a dynamic and innovative field. While classical methods based on intramolecular cyclization and chiral auxiliaries remain highly relevant and robust, modern catalytic asymmetric strategies are paving the way for more efficient and versatile access to these valuable scaffolds.[7][9] The development of novel cycloaddition reactions and C-H functionalization approaches will undoubtedly continue to push the boundaries of what is possible.[15] As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the emergence of even more powerful tools for the stereocontrolled synthesis of complex azetidine-containing molecules, further empowering drug discovery and development programs.

References

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

The Art of Harnessing Ring Strain: A Technical Guide to the Reactivity of Four-Membered N-Heterocycles

Abstract

Four-membered nitrogen-containing heterocycles, particularly azetidines and their 2-oxo counterparts, β-lactams, represent a fascinating class of strained ring systems that have captivated the attention of chemists for decades. Their inherent ring strain, a consequence of bond angle distortion and torsional strain, is not a liability but rather a powerful thermodynamic driving force for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of these strained N-heterocycles, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their reactivity, explore key synthetic and functionalization strategies, and provide detailed experimental protocols for their manipulation. The overarching theme is the strategic exploitation of strain-release to forge new bonds and construct complex molecular architectures with applications in medicinal chemistry and beyond.

The Energetic Landscape: Understanding Ring Strain and Reactivity

The reactivity of four-membered N-heterocycles is intrinsically linked to their ring strain, which is significantly higher than that of their five- and six-membered counterparts but generally lower than that of the highly reactive three-membered aziridines. This intermediate level of strain endows them with a unique combination of stability for handling and sufficient reactivity for synthetic manipulation under appropriate conditions.

| Heterocycle | Ring Strain (kcal/mol) |

| Aziridine | ~27 |

| Azetidine | ~25.4 |

| Pyrrolidine | ~6 |

| Piperidine | ~0 |

This table provides a comparative overview of the approximate ring strain energies for common saturated N-heterocycles.

The relief of this strain is the primary thermodynamic driving force for the majority of reactions involving these rings. This guide will focus on two principal classes: azetidines and azetidin-2-ones (β-lactams), highlighting their distinct yet related chemical behaviors.

Azetidines: The Versatile Four-Membered Amine

Azetidines are valuable building blocks in medicinal chemistry, often serving as conformationally restricted amine cores or as bioisosteres for other cyclic amines.[1] Their reactivity is dominated by reactions that lead to the cleavage of the strained C-N or C-C bonds.

Synthesis of the Azetidine Core

The construction of the azetidine ring can be challenging due to the entropic and enthalpic barriers to forming a four-membered ring. However, several robust methods have been developed.

One of the most common strategies involves the intramolecular cyclization of γ-amino alcohols or γ-haloamines. This approach is often facilitated by converting the hydroxyl group into a better leaving group.

-

Palladium-Catalyzed C(sp³)–H Amination: A modern and efficient method for azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C-H bonds.[2] The use of a directing group, such as a picolinamide (PA) group, is often crucial for achieving high regioselectivity and yield.[2]

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis [2]

-

Materials:

-

N-substituted picolinamide substrate (1.0 equiv)

-

Pd(OAc)₂ (0.1 equiv)

-

I₂ (3.0 equiv)

-

Ag₂CO₃ (2.0 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-substituted picolinamide substrate, Pd(OAc)₂, I₂, and Ag₂CO₃.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

-

Ring-Opening Reactions: The Power of Strain Release

The relief of ring strain is a powerful driving force for the ring-opening of azetidines, which can be initiated by a variety of reagents.

Azetidines, particularly when activated on the nitrogen atom with an electron-withdrawing group, are susceptible to nucleophilic attack. This can occur at either the α- or β-carbon, with the regioselectivity influenced by steric and electronic factors. Lewis or Brønsted acid activation of the azetidine nitrogen enhances its electrophilicity, facilitating nucleophilic attack.[3]

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained precursors that serve as powerful building blocks for the synthesis of functionalized azetidines.[4][5] The immense strain energy of the bicyclic system provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of substituents at the 1- and 3-positions of the azetidine ring.[4][5]

Cycloaddition Reactions

The endocyclic double bond of 1- and 2-azetines makes them suitable substrates for various cycloaddition reactions, providing rapid access to fused polycyclic azetidine scaffolds.[6] These reactions include [3+2] and [4+2] cycloadditions, offering a powerful tool for the construction of complex nitrogen-containing architectures.[6]

Azetidin-2-ones (β-Lactams): A Privileged Scaffold in Medicinal Chemistry

The β-lactam ring is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins.[7] The reactivity of the β-lactam is dominated by the susceptibility of the strained amide bond to nucleophilic attack, a feature that is central to its biological activity.

Synthesis of the β-Lactam Ring

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis.[8] This reaction proceeds through a zwitterionic intermediate and allows for the stereocontrolled formation of the four-membered ring.[9]

Experimental Protocol: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis [8]

-

Materials:

-

Imine (1.0 equiv)

-

Acid chloride (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the imine in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of the acid chloride and triethylamine in anhydrous CH₂Cl₂.

-

Add the acid chloride/triethylamine solution dropwise to the cooled imine solution over 30-60 minutes with vigorous stirring. The ketene is generated in situ.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the β-lactam.

-

Ring-Opening of β-Lactams: The Basis of Antibacterial Activity

The biological activity of β-lactam antibiotics stems from their ability to acylate the active site serine residue of bacterial transpeptidases, enzymes crucial for cell wall biosynthesis. This acylation proceeds via nucleophilic attack of the serine hydroxyl on the β-lactam carbonyl, leading to irreversible ring-opening and enzyme inhibition.

The reactivity of the β-lactam ring can be modulated by the substituents on the ring. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Functionalization of the β-Lactam Scaffold

The β-lactam ring can be functionalized at various positions to modulate its biological activity and synthetic utility. Functionalization at the C3 position is particularly common and can be achieved through various methods, including the use of C3-carbocation equivalents or base-mediated approaches via carbanion intermediates.[10]

Comparative Reactivity and Applications

| Feature | Azetidines | β-Lactams (Azetidin-2-ones) |

| Primary Reactive Site | C-N and C-C bonds | Amide bond (carbonyl carbon) |

| Common Reactions | Nucleophilic ring-opening, cycloadditions, functionalization at N and C | Nucleophilic acyl substitution (ring-opening) |

| Driving Force | Strain-release | Strain-release and amide bond activation |

| Key Applications | Medicinal chemistry scaffolds, conformationally restricted amines | Antibiotics, synthetic intermediates |

The distinct reactivity profiles of azetidines and β-lactams make them valuable and complementary tools in organic synthesis and drug discovery. Azetidines provide access to a wide range of functionalized γ-amino compounds, while β-lactams are not only crucial antibiotics but also serve as versatile synthons for the preparation of β-amino acids and other nitrogen-containing molecules.

Future Outlook

The field of strained four-membered N-heterocycles continues to evolve, with ongoing research focused on the development of novel synthetic methods, the discovery of new modes of reactivity, and the expansion of their applications in various scientific disciplines. The strategic use of catalysis, including transition-metal catalysis and photocatalysis, is expected to play a pivotal role in unlocking new transformations and enhancing the efficiency and selectivity of existing methods. As our understanding of the intricate interplay between ring strain and reactivity deepens, so too will our ability to harness these fascinating molecules for the creation of novel and impactful chemical entities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. A Comprehensive Review on C-3 Functionalization of β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of (2R)-2-(methoxymethyl)azetidine

An In-Depth Technical Guide to (2R)-2-(methoxymethyl)azetidine: Properties, Synthesis, and Applications

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry.[1][2] Its significance lies in the unique combination of properties conferred by its strained four-membered ring system. Unlike its more strained three-membered aziridine cousin, the azetidine ring is generally more stable, yet it imparts a degree of conformational rigidity that is highly desirable for optimizing ligand-target interactions.[3][4] This rigidity allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

This compound is a chiral building block that capitalizes on these advantages. The "(2R)" designation specifies the stereochemistry at the 2-position, a critical feature for interacting with chiral biological systems like enzymes and receptors. The methoxymethyl substituent provides an additional vector for interaction, can improve aqueous solubility, and may influence the molecule's pharmacokinetic profile.[5] This guide provides a comprehensive overview of the core physical and chemical properties, a plausible synthetic pathway, and the strategic application of this valuable building block for professionals in drug development.

PART 1: Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, a robust profile can be constructed from computed data and established principles of organic chemistry.

Core Physical Properties

A summary of the key physical and computed properties for 2-(methoxymethyl)azetidine is presented below. These values are essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem[6] |

| Molecular Weight | 101.15 g/mol | PubChem[6] |

| Monoisotopic Mass | 101.084063974 Da | PubChem[6] |

| XLogP3-AA (LogP) | -0.2 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[6] |

| Storage Conditions | 2-8°C, under inert gas | MySkinRecipes[5] |

The negative LogP value suggests that the compound is hydrophilic, with good potential for solubility in polar solvents, a property enhanced by the ether and amine functionalities. The topological polar surface area (TPSA) is well within the range typically associated with good cell permeability.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.[7][8] The following are the predicted spectral characteristics for this compound.

-

¹H NMR Spectroscopy:

-

N-H Proton: A broad singlet, typically in the 1.5-3.0 ppm range, which is exchangeable with D₂O.

-

C2-H Proton: A multiplet, expected around 3.5-4.0 ppm, coupled to the protons on C3 and the adjacent methylene group.

-

CH₂-O (exocyclic): Two diastereotopic protons appearing as a multiplet (likely a doublet of doublets) around 3.4-3.6 ppm.

-

O-CH₃ Protons: A sharp singlet around 3.3 ppm.

-

C3-H₂ Protons: Two diastereotopic protons appearing as complex multiplets, likely in the 2.0-2.5 ppm range.

-

C4-H₂ Protons: Two diastereotopic protons appearing as multiplets, shifted downfield compared to C3 due to proximity to the nitrogen, likely in the 3.0-3.5 ppm range.

-

-

¹³C NMR Spectroscopy:

-

C2: ~60-65 ppm

-

C4: ~45-50 ppm

-

C3: ~25-30 ppm

-

CH₂-O (exocyclic): ~75-80 ppm

-

O-CH₃: ~58-60 ppm

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (sp³): Multiple sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O Stretch (Ether): A strong, characteristic absorption in the 1070-1150 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The primary molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be expected at m/z = 101. The protonated molecule [M+H]⁺ would be observed at m/z = 102 in electrospray ionization (ESI) mode.

-

PART 2: Chemical Reactivity, Stability, and Synthesis

The chemical behavior of this compound is dominated by two key features: the nucleophilicity of the secondary amine and the inherent strain of the four-membered ring.[3]

Core Chemical Reactivity

The lone pair of electrons on the secondary amine nitrogen is readily available for reaction with a wide range of electrophiles. This makes it a versatile intermediate for further functionalization. Common reactions include:

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amides.

-

N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (often under palladium catalysis) to introduce substituents on the nitrogen.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

While more stable than aziridines, the azetidine ring can undergo ring-opening reactions under specific conditions, particularly with strong acids, which protonate the ring nitrogen and facilitate nucleophilic attack.[9] This strain-driven reactivity can be exploited in certain synthetic strategies but also dictates the need for careful handling and reaction condition selection.[3]

Caption: Common electrophilic reactions at the secondary amine of the azetidine ring.

Stability and Handling

This compound is a basic amine and should be handled accordingly. It is typically stored as its hydrochloride salt to improve stability and ease of handling.[10] The free base should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent oxidation and reaction with atmospheric carbon dioxide.[5] It is generally stable to a range of reaction conditions but should be protected from strong, non-nucleophilic acids that could promote decomposition.[9]

Proposed Synthesis and Purification Protocol

The synthesis of chiral 2-substituted azetidines often begins from readily available chiral precursors like amino acids or amino alcohols.[11][12] A plausible and efficient route to this compound starts from (R)-serine methyl ester.

Rationale: This pathway leverages a common and reliable strategy for forming four-membered rings: the intramolecular cyclization of a γ-amino alcohol derivative.[11] Starting with a chiral building block like (R)-serine ensures the final product has the desired (2R) stereochemistry. Each step uses well-established, high-yielding reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. (S)-2-(Methoxymethyl)azetidine [myskinrecipes.com]

- 6. 2-(Methoxymethyl)azetidine | C5H11NO | CID 58227482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lehigh.edu [lehigh.edu]

- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (2S)-2-(Methoxymethyl)-azetidine HCl | C5H12ClNO | CID 145713863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 12. Synthesis of Azetidines [manu56.magtech.com.cn]

Chiral Azetidines: A Technical Guide to Discovery, Synthesis, and Significance in Drug Discovery

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity, coupled with its ability to modulate key physicochemical properties, offers a powerful tool for drug designers to overcome common challenges in drug development. This in-depth technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and profound significance of chiral azetidines in contemporary drug discovery. We will explore the fundamental principles that make this strained ring system an attractive molecular building block, detail key synthetic methodologies for accessing enantiomerically pure azetidines, and present case studies that quantitatively demonstrate their impact on pharmacological activity, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of chiral azetidines in their quest for novel therapeutics.

The Azetidine Scaffold: A Paradigm of Controlled Instability and Conformational Constraint

The azetidine ring's utility in drug design stems from a delicate balance between its inherent ring strain and its overall stability. With a ring strain of approximately 25.4 kcal/mol, it is significantly more strained than its five- and six-membered counterparts, pyrrolidine (5.4 kcal/mol) and piperidine (0 kcal/mol), yet more stable and easier to handle than the highly reactive aziridine ring (27.7 kcal/mol)[1]. This intermediate reactivity and stability are central to its appeal.

The four-membered ring is not planar and adopts a puckered conformation, which restricts the rotational freedom of its substituents. This conformational constraint can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity[2]. The defined spatial orientation of substituents on a chiral azetidine ring allows for precise probing of target binding pockets.

Physicochemical Properties and Bioisosterism

The incorporation of an azetidine moiety can significantly influence a molecule's physicochemical properties:

-

Basicity (pKa): The nitrogen atom in an azetidine ring is typically basic, with a pKa of the conjugate acid around 11.29[3]. However, the substitution pattern can modulate this basicity. Strategic placement of electron-withdrawing groups can lower the pKa, which can be beneficial for optimizing properties like solubility and cell permeability[4].

-

Lipophilicity (LogP): Azetidines are generally less lipophilic than their larger ring analogs, such as piperidines and pyrrolidines. This can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile[5][6].

-

Metabolic Stability: The strained ring system can influence metabolic stability. While the ring itself is generally stable under physiological conditions, strategic substitution can block potential sites of metabolism on appended functionalities[7][8].

Azetidines are increasingly employed as bioisosteres for other cyclic and acyclic motifs. They can serve as conformationally restricted replacements for flexible alkyl chains or as substitutes for larger, more lipophilic rings like piperidine and pyrrolidine, often leading to improved drug-like properties[2][7].

The Synthetic Challenge: Mastering the Stereoselective Synthesis of Chiral Azetidines

Historically, the synthesis of azetidines, particularly in an enantiomerically pure form, has been challenging due to the inherent ring strain[3][9]. However, significant advances in synthetic methodology have made chiral azetidines much more accessible. This section will detail some of the key stereoselective strategies.

Chiral Pool Synthesis: Leveraging Nature's Chirality

One of the earliest and most straightforward approaches to chiral azetidines involves the use of readily available chiral starting materials, such as amino acids. (S)-Azetidine-2-carboxylic acid, for instance, is a naturally occurring non-proteinogenic amino acid that serves as a versatile starting material for a variety of chiral azetidine derivatives[10].

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries allows for the diastereoselective construction of the azetidine ring, with the auxiliary being removed in a later step to reveal the enantiomerically enriched product. A prominent example is the use of α-methylbenzylamine as a chiral auxiliary in the synthesis of azetidine-2-carboxylic acid[11][12].

Experimental Protocol: Asymmetric Preparation of (S)-Azetidine-2-carboxylic Acid using a Chiral Auxiliary [11][12]

This protocol outlines a facile synthesis of (S)-azetidine-2-carboxylic acid starting from (S)-α-methylbenzylamine.

Step 1: Synthesis of the N-alkylated amino alcohol

-

To a solution of (S)-α-methylbenzylamine (1.0 equiv.) in a suitable solvent such as methanol, add 4-chloro-3-hydroxybutyronitrile (1.1 equiv.).

-

Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the chiral amino alcohol.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

-

Dissolve the amino alcohol from Step 1 (1.0 equiv.) in a suitable solvent like THF.

-

Add a base such as sodium hydride (1.2 equiv.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude azetidine nitrile.

Step 3: Hydrolysis of the Nitrile and Deprotection

-

Subject the crude azetidine nitrile to acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

-

After cooling, neutralize the reaction mixture and purify the (S)-azetidine-2-carboxylic acid by recrystallization or ion-exchange chromatography.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents a significant advancement in the synthesis of chiral azetidines, offering high enantioselectivity and atom economy.

A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method leverages chiral tert-butanesulfinimine chemistry to achieve excellent enantioselectivities[13][14][15].

Caption: Gold-catalyzed synthesis of chiral azetidin-3-ones.

Experimental Protocol: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones [13][15]

This protocol describes the synthesis of a chiral azetidin-3-one from a chiral N-propargylsulfonamide.

Step 1: Preparation of the Chiral N-Propargylsulfonamide

-

Synthesize the chiral N-propargylsulfonamide starting from the corresponding chiral tert-butanesulfinamide and propargyl bromide.

Step 2: Gold-Catalyzed Oxidative Cyclization

-

To a solution of the chiral N-propargylsulfonamide (1.0 equiv.) in a dry solvent such as 1,2-dichloroethane (DCE), add the gold catalyst (e.g., Ph3PAuCl/AgOTf, 2-5 mol%).

-

Add an oxidant, such as pyridine N-oxide (1.5 equiv.).

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor by TLC.

-

Upon completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the crude product by silica gel chromatography to obtain the chiral azetidin-3-one.

A highly enantioselective method for the synthesis of chiral 2,3-disubstituted azetidines involves the copper-catalyzed three-component reaction of an azetine, a diboron reagent, and an allyl phosphate. This reaction proceeds with excellent regio-, enantio-, and diastereoselectivity[10].

Caption: Copper-catalyzed asymmetric borylallylation of azetines.

The Impact of Chiral Azetidines in Drug Discovery: Case Studies

The true measure of a chemical scaffold's utility lies in its successful application in drug discovery programs. The incorporation of chiral azetidines has led to significant improvements in the pharmacological and pharmacokinetic profiles of numerous drug candidates.

Case Study: Azetidine Amides as Potent and Selective STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target for cancer therapy. In a search for potent and selective STAT3 inhibitors, researchers discovered that replacing a proline moiety in a lead series with a chiral (R)-azetidine-2-carboxamide resulted in a significant enhancement of potency[16].

| Compound | Scaffold | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | STAT5 IC₅₀ (µM) | Selectivity (STAT1/STAT3) | Selectivity (STAT5/STAT3) |

| Proline Analog | Proline | >10 | >20 | >20 | - | - |

| Azetidine Analog (5a) | (R)-Azetidine-2-carboxamide | 0.55 | >18 | >18 | >32 | >32 |

| Azetidine Analog (5o) | (R)-Azetidine-2-carboxamide | 0.38 | >18 | >18 | >47 | >47 |

| Azetidine Analog (8i) | (R)-Azetidine-2-carboxamide | 0.34 | >18 | >18 | >52 | >52 |

| Data sourced from J. Med. Chem. 2021, 64, 3, 1653–1678 |

The data clearly demonstrates that the conformationally more constrained azetidine scaffold leads to a dramatic increase in potency against STAT3, while maintaining excellent selectivity over other STAT family members. This highlights the power of using chiral azetidines to optimize ligand-target interactions.

Case Study: TZT-1027 Analogues for Antitumor Activity

In an effort to develop more potent antitumor agents based on the dolastatin 10 analogue TZT-1027, a conformational restriction strategy was employed by replacing the C-terminal phenylethyl group with a 3-aryl-azetidine moiety. This modification led to compounds with excellent in vitro antiproliferative activities[6].

| Compound | Modification | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |

| TZT-1027 | Phenylethyl group | ~2.5 | ~2.0 |

| Analog 1a | 3-Phenyl-azetidine | 2.2 | 2.1 |

| Analog 1b | 3-(2-Fluorophenyl)-azetidine | 3.5 | 3.1 |

| Analog 1c | 3-(3-Fluorophenyl)-azetidine | 4.1 | 3.8 |

| Data sourced from Mar. Drugs 2016, 14(5), 85[6] |

While the in vivo efficacy of these particular analogs was limited by poor solubility, the study demonstrates that the rigid azetidine scaffold can effectively mimic the bioactive conformation of a more flexible side chain, leading to potent in vitro activity.

Case Study: Azetidine Derivatives as GABA Uptake Inhibitors

Azetidine derivatives have been explored as conformationally constrained analogs of GABA and β-alanine for the inhibition of GABA transporters (GATs), which are targets for the treatment of neurological disorders. The rigid azetidine framework allows for a more defined presentation of the pharmacophoric elements to the transporter binding site.

| Compound | Target | IC₅₀ (µM) |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |

| Data sourced from Eur. J. Med. Chem. 2010, 45(6), 2351-2358 |

Future Perspectives and Conclusion

The discovery and development of stereoselective synthetic routes have transformed chiral azetidines from chemical curiosities into indispensable tools for the modern medicinal chemist. Their unique combination of conformational rigidity, stability, and favorable physicochemical properties has been repeatedly shown to enhance the potency, selectivity, and drug-likeness of bioactive molecules.

As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, the importance of conformationally constrained scaffolds like chiral azetidines will only continue to grow. The continued development of novel and efficient synthetic methodologies will further expand the accessible chemical space of chiral azetidines, paving the way for the discovery of the next generation of innovative therapeutics. This guide has provided a comprehensive overview of the current state of the art, and it is with great anticipation that we look forward to the future discoveries that will undoubtedly be enabled by this remarkable four-membered heterocycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine synthesis [organic-chemistry.org]

- 9. api.pageplace.de [api.pageplace.de]

- 10. benchchem.com [benchchem.com]

- 11. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 12. Synthesis of Azetidines [manu56.magtech.com.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Scaffold as a Modulator of Nicotinic Acetylcholine Receptors: A Technical Guide

This guide provides an in-depth technical exploration of the mechanism of action of 2-substituted azetidine derivatives, with a focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs). While direct, extensive research on (2R)-2-(methoxymethyl)azetidine is not widely published, its structural features strongly suggest a mechanism of action aligned with other well-characterized 2-substituted azetidines. Therefore, this document will elucidate the core biological activities of this class of compounds, using prominent examples to illustrate the underlying principles of their interaction with nAChRs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacological scaffold.

Introduction: The Significance of the Azetidine Moiety in Neuroscience

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its conformational rigidity and unique physicochemical properties make it a valuable component in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.[2] The incorporation of an azetidine moiety can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[3] Specifically, 2-substituted azetidines have emerged as a class of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), which are crucial targets for a variety of neurological and psychiatric conditions.[1]

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a pivotal role in neuronal signaling.[4][5] Their dysregulation is implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][4][6] Consequently, the development of selective nAChR modulators is a significant area of pharmaceutical research.

Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary biological target for many 2-substituted azetidine derivatives is the α4β2 subtype of the nicotinic acetylcholine receptor.[1][4][7] These receptors are pentameric structures composed of five subunits that form a central ion channel.[4][8] The binding of an agonist, such as the endogenous neurotransmitter acetylcholine or a synthetic ligand, induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the neuronal membrane and subsequent downstream signaling events.

Agonist Activity at the α4β2 nAChR

Compounds containing the 2-substituted azetidine scaffold often act as agonists or partial agonists at the α4β2 nAChR.[6][9] A prominent and well-studied example is Sazetidine-A, which features a 2-(azetidinylmethoxy)pyridine core.[1] Initially described as a "silent desensitizer," further research revealed that Sazetidine-A is, in fact, a potent agonist.[10]

The α4β2 nAChRs can exist in two different stoichiometries with distinct pharmacological properties: a high-sensitivity (HS) (α4)₂(β2)₃ isoform and a low-sensitivity (LS) (α4)₃(β2)₂ isoform.[4][8] Sazetidine-A has been shown to be a full agonist at the (α4)₂(β2)₃ stoichiometry and a partial agonist at the (α4)₃(β2)₂ stoichiometry.[10] This differential activity highlights the nuanced interactions that can be achieved with ligands targeting these receptors.

The proposed mechanism of action for a compound like this compound would involve its binding to the orthosteric site on the α4β2 nAChR, mimicking the action of acetylcholine.[11] This interaction would trigger the opening of the ion channel, leading to neuronal excitation.

Signaling Pathway and Cellular Consequences

The activation of α4β2 nAChRs by a 2-substituted azetidine agonist initiates a cascade of intracellular events. The initial influx of cations leads to membrane depolarization, which can trigger the opening of voltage-gated ion channels and the generation of action potentials. The increase in intracellular Ca²⁺ is a particularly important second messenger, influencing a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.

Caption: Agonist binding to α4β2 nAChR and subsequent signaling cascade.

Experimental Methodologies for Characterization

The pharmacological profile of a 2-substituted azetidine derivative can be thoroughly investigated using a combination of in vitro and in vivo assays.

In Vitro Assays

Table 1: Key In Vitro Assays for nAChR Modulator Characterization

| Assay Type | Purpose | Key Parameters Measured |

| Radioligand Binding Assays | To determine the binding affinity of the compound for different nAChR subtypes. | Ki (inhibition constant) |

| Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes | To measure the functional activity (agonist, antagonist, or partial agonist) and potency of the compound at specific nAChR subtypes. | EC₅₀ (half-maximal effective concentration), Imax (maximum current) |

| Patch-Clamp Electrophysiology in Mammalian Cells | To provide a more detailed characterization of the compound's effect on ion channel kinetics in a native-like environment. | Channel open time, desensitization kinetics |

| Calcium Imaging Assays | To measure the increase in intracellular calcium in response to receptor activation. | EC₅₀, fluorescence intensity |

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (typically -70 mV).

-

Apply the test compound at various concentrations to the oocyte via the perfusion system.

-

Record the inward current elicited by the compound.

-

-

Data Analysis: Plot the current response as a function of compound concentration to determine EC₅₀ and Imax values.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

In Vivo Studies

In vivo studies are essential to evaluate the physiological effects of the compound.

-

Microdialysis: To measure the release of neurotransmitters, such as dopamine and acetylcholine, in specific brain regions following compound administration.

-

Behavioral Models: To assess the compound's efficacy in animal models of depression, anxiety, cognitive impairment, and nicotine addiction.[6]

-

Positron Emission Tomography (PET) Imaging: Using a radiolabeled version of the compound or a related ligand to visualize and quantify the engagement of nAChRs in the living brain.[7]

Therapeutic Potential and Future Directions

The development of selective α4β2 nAChR agonists and partial agonists based on the 2-substituted azetidine scaffold holds significant promise for the treatment of various CNS disorders. By selectively modulating the activity of these receptors, it may be possible to achieve therapeutic benefits with fewer side effects compared to less selective compounds.

Future research in this area will likely focus on:

-

Subtype Selectivity: Fine-tuning the chemical structure to achieve even greater selectivity for specific nAChR subtypes and stoichiometries.

-

Allosteric Modulation: Exploring the potential for azetidine derivatives to act as positive or negative allosteric modulators, which could offer a more subtle and potentially safer way to modulate receptor function.[8]

-

Pharmacokinetic Optimization: Further modifying the azetidine scaffold to optimize drug-like properties, such as brain penetration and metabolic stability.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-2-(Methoxymethyl)azetidine [myskinrecipes.com]

- 4. Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic agonist - Wikipedia [en.wikipedia.org]

Azetidines as Privileged Structures in Drug Design: A Technical Guide for the Modern Medicinal Chemist

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique conformational properties, born from a balance of ring strain and stability, impart a privileged structural status, enabling chemists to address complex challenges in drug design. This guide provides an in-depth exploration of the azetidine scaffold, moving beyond a simple catalog of its applications. We will dissect the causal relationships between the ring's inherent properties and its functional impact on pharmacological profiles. This document is structured to serve as a practical and theoretical resource for researchers, offering a rationale for the strategic incorporation of azetidines, detailed synthetic protocols, and an analysis of their role as versatile bioisosteres.

The Azetidine Motif: Defining a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The azetidine ring has earned this designation due to a unique confluence of structural and physicochemical properties that allow it to favorably influence drug candidates.[1][2]

-

Conformational Rigidity: The four-membered ring is conformationally constrained, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity.[3] Unlike more flexible aliphatic chains, the azetidine ring locks substituents into well-defined spatial orientations, which is critical for optimizing interactions with a protein's active site.[1]

-

Three-Dimensionality (3D) Character: With the pharmaceutical industry's increasing focus on moving away from flat, aromatic structures to increase novelty and improve physicochemical properties, the sp³-rich, non-planar nature of the azetidine ring is highly desirable.[4][5] This inherent three-dimensionality provides advantageous exit vectors for substituents, allowing chemists to probe unexplored chemical space around a core scaffold.[4][6]

-

Physicochemical Modulation: Incorporation of an azetidine can significantly improve key drug-like properties. The polar nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and reduced lipophilicity compared to carbocyclic analogs like cyclobutane.[4][5] This can be a critical advantage in overcoming poor pharmacokinetic profiles.

-

Metabolic Stability: The strained ring system is more stable than the related three-membered aziridine ring, making it easier to handle and more resilient to metabolic degradation.[7][8] Strategic placement of an azetidine can block sites of oxidative metabolism, thereby improving a compound's half-life.[4]

The following diagram illustrates the logical workflow when considering the incorporation of an azetidine scaffold in a drug discovery program.

Caption: Workflow for Azetidine Integration in Drug Discovery.

Synthetic Strategies: Accessing the Azetidine Core

Historically, the synthesis of the strained azetidine ring was a significant challenge, limiting its use.[9][10] However, modern synthetic methodologies have made functionalized azetidines readily accessible. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scale.

Key synthetic strategies include:

-

Intramolecular Cyclization: This classical approach involves the cyclization of a linear precursor with a nitrogen nucleophile and a leaving group at the γ-position. It remains a reliable method for forming the core ring structure.[9][11]

-

Ring Expansion of Aziridines: Leveraging the high ring strain of aziridines, this method involves inserting a carbon atom to form the four-membered azetidine ring.[9][12]

-

[2+2] Cycloaddition: The reaction between an imine and an alkene (the aza Paternò-Büchi reaction) offers a direct route to the azetidine skeleton, though its scope can be limited with simple, unactivated substrates.[9][13]

-

Electrophilic Azetidinylation: Recent advances allow for the "any-stage" installation of azetidine rings onto nucleophilic fragments of a complex molecule using reagents like azetidinyl trichloroacetimidates.[6][14] This modular approach is highly valuable for late-stage functionalization.

The diagram below outlines several common pathways for the synthesis of 3-substituted azetidines, a prevalent motif in bioactive molecules.[11]

Caption: Key Synthetic Routes to 3-Substituted Azetidines.

Experimental Protocol: Modular Synthesis of a 3,3-Disubstituted Azetidine

This protocol is adapted from a modular method utilizing an electrophilic azetidinylation reagent, demonstrating a modern approach to accessing functionalized azetidines.[14]

Reaction: Sc(OTf)₃-catalyzed coupling of an azetidine trichloroacetimidate with a nucleophile.

Materials:

-

Azetidine trichloroacetimidate ester (1.0 equiv)

-

Nucleophile (e.g., an alcohol, thiol, or sulfonamide) (1.5 equiv)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

-

Activated 4Å molecular sieves (100 mg per 0.20 mmol of azetidine reagent)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Preparation: Under an argon atmosphere, add activated 4Å molecular sieves to an oven-dried reaction flask.

-

Reagent Addition: To the flask, add Sc(OTf)₃ (10 mol%), the azetidine trichloroacetimidate ester (1.0 equiv), and the desired nucleophile (1.5 equiv).

-

Solvent Addition: Add anhydrous CH₂Cl₂ (to achieve a concentration of ~0.13 M) to the mixture.

-

Reaction: Stir the reaction mixture at 35 °C.

-

Monitoring: Monitor the consumption of the azetidine starting material by Thin Layer Chromatography (TLC). The reaction typically takes around 12 hours.

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine product.

Self-Validation: The integrity of this protocol is validated by consistent monitoring via TLC and final product characterization using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity, as detailed in the source literature.[14]

The Azetidine as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone strategy in drug design, where a part of a molecule is replaced by a sterically and electronically similar group to improve properties without losing desired biological activity.[15] The azetidine ring is a powerful and versatile bioisostere for several common chemical motifs.[4][5]

-

Proline Analogue: Azetidine-2-carboxylic acid is a well-known lower homologue of proline.[16] Its incorporation can alter peptide conformation, often favoring γ-turns over the β-turns induced by proline, providing a tool to fine-tune peptide secondary structure.[17] However, it can also be toxic if misincorporated into proteins, highlighting the need for careful design.[18][19]

-

Piperidine/Pyrrolidine Replacement: Replacing larger, more flexible, and often more lipophilic saturated heterocycles like piperidine and pyrrolidine with a rigid azetidine can improve aqueous solubility and metabolic stability while maintaining or improving binding affinity.[5]

-

Tertiary Amide Mimic: Azetidine amides exhibit a unique torsional profile compared to other tertiary amides. They tend to behave more like less-hindered mono-substituted amides, allowing for planar conformations that can be crucial for binding, but without the liability of an N-H hydrogen bond donor.[20]

-

Aromatic Ring Bioisostere: In certain contexts, the 3D vectorality of a substituted azetidine can replace a planar phenyl ring, increasing the fraction of sp³ carbons (a desirable property for drug candidates) and providing new vectors for substituent exploration.[15][21]

Caption: Azetidine as a Bioisostere for Common Moieties.

Case Studies: Azetidines in Approved Drugs and Clinical Development

The tangible success of the azetidine scaffold is best illustrated by its presence in marketed drugs and late-stage clinical candidates. These examples validate its role in achieving desired pharmacological profiles.

| Drug Name | Mechanism of Action | Role of the Azetidine Moiety | Status |

| Azelnidipine [3][7] | Calcium Channel Blocker | The azetidine ring provides a rigid scaffold that correctly orients the other functional groups for optimal binding to the L-type calcium channel. | Approved |

| Cobimetinib [7] | MEK1/2 Inhibitor | The 3-hydroxyazetidine serves as a key linker, providing conformational constraint and improving physicochemical properties like solubility. | Approved |

| Ximelagatran [7] | Direct Thrombin Inhibitor | The azetidine-2-carboxylic acid fragment mimics a proline residue, interacting with the active site of thrombin. | Withdrawn (hepatotoxicity) |

| Ziritaxestat [20] | Autotaxin (ATX) Inhibitor | The azetidine amide provides a constrained conformation and acts as a stable, non-basic nitrogen feature. | Clinical Development |

These cases demonstrate the strategic application of azetidines to achieve diverse therapeutic effects, from antihypertensive to anticancer activity.[7][10]

Conclusion and Future Outlook